4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-3-1-2-8(6-9)12-17-7-11(19-12)10-4-5-16-13(15)18-10/h1-7H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZKDHRTCFUOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(3-chlorophenyl)thiazole.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-aminopyrimidine with the previously formed 2-(3-chlorophenyl)thiazole in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole and Pyrimidine Rings
The bioactivity and physicochemical properties of thiazole-pyrimidine hybrids are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in and trifluoromethyl group in enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Chlorine Substituents: 3-Chlorophenyl (target compound) vs. 3,4-dichlorophenyl (): Dichlorination increases steric bulk but may improve target selectivity.
- Amino Modifications: Piperidinyl substitution () improves solubility compared to aryl amines, critical for antimalarial efficacy.
Structural and Functional Insights
Biological Activity
4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, also known by its CAS number 499795-89-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and provides a detailed analysis of relevant research findings.
The compound has the following chemical characteristics:
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant biological activities. Specifically, this compound has been studied for its potential as an antimicrobial agent.
Antibacterial Activity
Studies have demonstrated that this compound shows promising antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Enterococcus faecalis | 5.64 |
| Salmonella typhi | 11.29 |
These results suggest that the compound is particularly effective against Gram-positive bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungi:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Aspergillus niger | 23.30 |
| Fusarium oxysporum | 56.74 |
These findings indicate that the compound is a potential candidate for treating fungal infections as well .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural characteristics. In the case of this compound, the presence of the chlorophenyl group enhances its antimicrobial properties. Research has shown that modifications to the thiazole or pyrimidine rings can lead to variations in activity, highlighting the importance of specific substituents in optimizing biological efficacy .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI assessed various thiazole derivatives, including this compound, against a range of microbial strains. The results indicated that compounds with halogen substitutions (like chlorine) exhibited higher antibacterial activity compared to their non-halogenated counterparts . -
Mechanism of Action :
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, although further studies are required for conclusive evidence . -
Comparative Analysis :
A comparative analysis with established antibiotics indicated that while traditional antibiotics showed varying degrees of effectiveness, this compound provided comparable or superior activity against certain strains, suggesting its potential as a novel therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and how do reaction parameters influence intermediate purity?
- Methodological Answer: The synthesis typically involves two key steps: (1) thiazole ring formation via cyclocondensation of thiourea derivatives with α-haloketones (e.g., 3-chlorophenyl-substituted α-bromoketones) and (2) pyrimidine coupling using Suzuki-Miyaura cross-coupling to introduce the aryl group. Reaction parameters like temperature (80–120°C), catalyst selection (e.g., Pd(PPh₃)₄, 5–10 mol%), and solvent polarity (DMF or THF) significantly impact yield and byproduct formation. Intermediate purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >90% purity .
Q. Which analytical techniques are most effective for confirming molecular structure and purity?
- Methodological Answer:
- Structural confirmation : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺), while ¹H/¹³C NMR resolves regiochemistry (thiazole protons: δ 7.8–8.2 ppm; pyrimidine NH₂: δ 6.5–7.0 ppm).
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability testing by incubating the compound in buffers (pH 1–14) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS. Neutral pH (6.5–7.5) and inert atmospheres (N₂) minimize thiazole ring hydrolysis, as observed in analogous syntheses .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways and predict regioselectivity in thiazole-pyrimidine coupling?
- Methodological Answer: Density functional theory (DFT) calculates transition-state energies for cyclocondensation and coupling steps. For example, ICReDD’s workflow () combines quantum mechanics (QM) and cheminformatics to screen solvents/catalysts. Molecular dynamics simulations (Gaussian, ORCA) model solvent effects (e.g., DMF stabilizes polar intermediates), reducing experimental iterations by 30–50% .
Q. What strategies resolve contradictions between spectroscopic data and predicted molecular configurations?
- Methodological Answer: Discrepancies in NMR coupling constants or unexpected IR stretches may arise from dynamic exchange or impurities. Use 2D NMR (COSY, HSQC) to assign proton-proton correlations and variable-temperature NMR to detect conformational flexibility. If crystallography is unavailable, compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
Q. How do electronic effects of the 3-chlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing chloro group enhances electrophilicity at the thiazole C-5 position, facilitating Suzuki coupling. Hammett studies (σₚₐᵣₐ = +0.23 for -Cl) correlate substituent effects with reaction rates. Electrochemical analysis (cyclic voltammetry) shows a 0.3 V increase in oxidation potential compared to non-halogenated analogs, as seen in ’s methoxy derivatives .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer: Synthesize analogs with substituents (e.g., -F, -CH₃, -OCH₃) at the 3-chlorophenyl or pyrimidine positions. Test bioactivity (e.g., kinase inhibition) under standardized assays (pH 7.4, 37°C). Pair results with molecular docking (AutoDock Vina) to map binding interactions. Statistical tools (ANOVA) identify significant substituent effects, as applied in ’s thiazolo-pyrimidine SAR .
Q. How can researchers mitigate solvent-dependent decomposition during large-scale synthesis?
- Methodological Answer: Avoid protic solvents (e.g., ethanol) that promote hydrolysis. Use Design of Experiments (DoE) to optimize solvent mixtures (e.g., DCM/THF 3:1) and catalyst loading. Lyophilization instead of rotary evaporation preserves product integrity, as demonstrated in ’s handling of air-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
